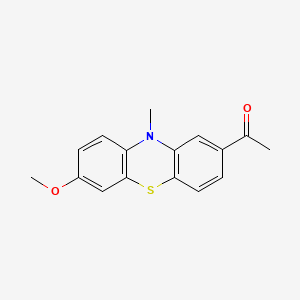![molecular formula C31H34O16P2S4 B13733468 3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)
3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] is a heterocyclic organic compound with the CAS number 406939-32-0 . This compound is known for its unique structure, which includes multiple methoxybenzenesulfonic acid groups attached to a central propanediyldiphosphinidyne core. It is primarily used in experimental and research settings .
Méthodes De Préparation
The synthesis of 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] involves several steps. The synthetic route typically starts with the preparation of the propanediyldiphosphinidyne core, followed by the attachment of the methoxybenzenesulfonic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control.
Analyse Des Réactions Chimiques
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The methoxybenzenesulfonic acid groups can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies, particularly in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it useful in biological research, including studies on enzyme interactions and protein binding.
Medicine: Research into potential medical applications includes exploring its use as a drug precursor or in drug delivery systems.
Mécanisme D'action
The mechanism of action of 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] involves its interaction with molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] stands out due to its unique structure and functional groups. Similar compounds include:
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-hydroxybenzenesulfonic acid]: This compound has hydroxy groups instead of methoxy groups, leading to different chemical properties and reactivity.
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-chlorobenzenesulfonic acid]:
These comparisons highlight the uniqueness of 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] and its specific uses in various fields.
Propriétés
Formule moléculaire |
C31H34O16P2S4 |
|---|---|
Poids moléculaire |
852.8 g/mol |
Nom IUPAC |
3-[3-bis(2-methoxy-5-sulfophenyl)phosphanylpropyl-(2-methoxy-5-sulfophenyl)phosphanyl]-4-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C31H34O16P2S4/c1-44-24-10-6-20(50(32,33)34)16-28(24)48(29-17-21(51(35,36)37)7-11-25(29)45-2)14-5-15-49(30-18-22(52(38,39)40)8-12-26(30)46-3)31-19-23(53(41,42)43)9-13-27(31)47-4/h6-13,16-19H,5,14-15H2,1-4H3,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43) |
Clé InChI |
QRWUNHONQDUYKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)O)P(CCCP(C2=C(C=CC(=C2)S(=O)(=O)O)OC)C3=C(C=CC(=C3)S(=O)(=O)O)OC)C4=C(C=CC(=C4)S(=O)(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




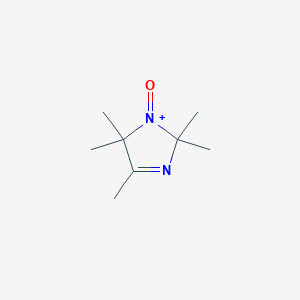


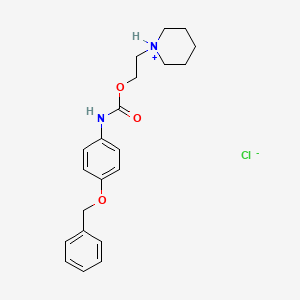
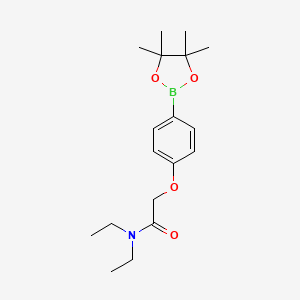

![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
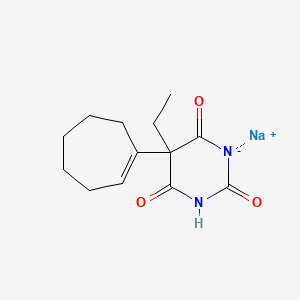


![triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride](/img/structure/B13733465.png)
